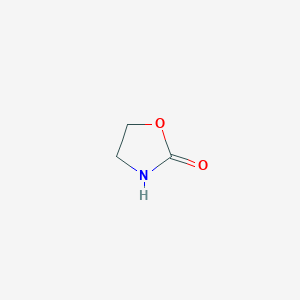

2-Oxazolidinone

Übersicht

Beschreibung

Oxazolidinones are a class of synthetic antimicrobial agents characterized by a five-membered heterocyclic ring containing both nitrogen and oxygen atoms. They have gained significant attention in medicinal chemistry due to their unique mechanism of action and broad-spectrum activity against multidrug-resistant Gram-positive bacteria . The first oxazolidinone, linezolid, was introduced into clinical use in the early 2000s and has since been followed by other derivatives such as tedizolid .

Wirkmechanismus

Target of Action

2-Oxazolidinone, also known as Oxazolidin-2-one, is a synthetic antimicrobial agent with potent activity against a wide range of multidrug-resistant Gram-positive pathogens . The primary targets of this compound are gram-positive bacteria, including streptococci, enterococci (including vancomycin-resistant enterococci [VRE]), coagulase-negative staphylococci, methicillin-sensitive Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Bacillus species, Corynebacterium species, and Listeria monocytogenes .

Mode of Action

This compound exerts its antibacterial activity by inhibiting the initiation of bacterial protein synthesis . More specifically, it binds to the 23S ribosomal RNA of the 50S subunit , and in doing so, prevents the formation of the 70S initiation complex which is essential for bacterial reproduction .

Biochemical Pathways

The biochemical pathway affected by this compound is the protein synthesis pathway in bacteria. By binding to the 23S ribosomal RNA of the 50S subunit, this compound prevents the formation of the 70S initiation complex, thereby inhibiting protein synthesis and bacterial growth .

Pharmacokinetics

This compound exhibits a favourable pharmacokinetic profile with excellent bioavailability and good tissue and organ penetration . It displays linear pharmacokinetics . .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth. It is considered bacteriostatic for enterococci and staphylococci, but bactericidal for penicillin-susceptible S. pneumoniae and Bacteroides fragilis . By inhibiting protein synthesis, this compound prevents bacteria from reproducing, thereby controlling the spread of infection .

Action Environment

It has been reported that the synthesis of this compound frameworks can be achieved through carbon dioxide (co2) fixation reactions under solvent-free conditions

Biochemische Analyse

Biochemical Properties

2-Oxazolidinones exhibit their antibacterial effects by inhibiting protein synthesis, acting on the ribosomal 50S subunit of the bacteria, and thus preventing the formation of a functional 70S initiation complex . This unique mechanism of action assures high antibiotic efficiency and low susceptibility to resistance mechanisms .

Cellular Effects

2-Oxazolidinones have a significant impact on various types of cells and cellular processes. They are bacteriostatic against enterococci and staphylococci, and bactericidal for the majority of strains of streptococci . They influence cell function by inhibiting protein synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 2-Oxazolidinone involves binding to the peptidyl transferase center of the bacterial ribosome, inhibiting protein synthesis . This prevents the formation of a functional 70S initiation complex, thereby exerting its effects at the molecular level .

Temporal Effects in Laboratory Settings

In the laboratory setting, the spontaneous mutation frequency of resistance to the oxazolidinones is relatively low, typically <10 −9 for linezolid in the staphylococci and enterococci . This suggests that the effects of this compound are stable over time.

Metabolic Pathways

This compound is involved in the metabolic pathway of protein synthesis in bacteria . It interacts with the ribosomal 50S subunit, a crucial component in the protein synthesis pathway

Subcellular Localization

The subcellular localization of this compound is likely within the bacterial ribosome, given its mechanism of action . It binds to the peptidyl transferase center of the bacterial ribosome, inhibiting protein synthesis

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Oxazolidinone können durch verschiedene Verfahren synthetisiert werden, einschließlich der intramolekularen Cyclisierung von N-Allylcarbamaten unter Verwendung von hypervalenten Iodverbindungen . Ein weiteres Verfahren beinhaltet die Recyclisierung von 3-(2-Hydroxyethyl)-1-Sulfonyluracilen mit Natriumhydrid bei Raumtemperatur . Zusätzlich wurde die Synthese von 4-Hydroxymethyl-1,3-Oxazolidin-2-onen aus N-substituierten Glycidylcarbamaten unter Triazabicyclodecene-Katalyse berichtet .

Industrielle Produktionsmethoden: Die industrielle Produktion von Oxazolidinonen beinhaltet häufig die Verwendung einer palladiumkatalysierten N-Arylierung von 2-Oxazolidinonen mit Arylbromiden . Dieses Verfahren liefert gute Ausbeuten und ist für die großtechnische Produktion skalierbar. Die Mikrowellenbestrahlung in einem chemischen Pastenmedium wurde ebenfalls für die Synthese von Oxazolidinonderivaten eingesetzt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Oxazolidinone unterliegen verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Zum Beispiel ist die decarboxylative Ringöffnung von 2-Oxazolidinonen eine bemerkenswerte Reaktion, die einen einfachen und modularen Ansatz zur Funktionalisierung dieser Verbindungen bietet .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in Oxazolidinonreaktionen verwendet werden, sind Natriumhydrid, hypervalente Iodverbindungen und Palladiumkatalysatoren . Reaktionsbedingungen beinhalten oft Raumtemperatur oder leichtes Erhitzen, wodurch diese Prozesse effizient und praktikabel sind.

Hauptprodukte: Die Hauptprodukte, die aus Oxazolidinonreaktionen gebildet werden, sind substituierte Oxazolidinone, die für verschiedene Anwendungen weiter funktionalisiert werden können .

Wissenschaftliche Forschungsanwendungen

Oxazolidinone haben ein breites Anwendungsspektrum in der wissenschaftlichen Forschung, insbesondere in der medizinischen Chemie. Sie werden als Gerüste für die Entwicklung neuer antibakterieller Wirkstoffe eingesetzt, da sie gegen multiresistente Bakterien wirksam sind . Darüber hinaus wurden Oxazolidinone für ihr Potenzial zur Behandlung von Tuberkulose, Krebs, entzündlichen Erkrankungen und neurologischen Erkrankungen untersucht . Ihre Fähigkeit, als chirale Hilfsstoffe in der asymmetrischen Synthese zu wirken, wurde ebenfalls untersucht .

5. Wirkmechanismus

Oxazolidinone entfalten ihre Wirkung, indem sie die bakterielle Proteinsynthese hemmen. Sie binden an das Peptidyltransferasezentrum des bakteriellen Ribosoms, verhindern die Bildung des Initiationskomplexes und blockieren so den Translationsprozess . Dieser Mechanismus unterscheidet sich von anderen Proteinsynthesehemmern und trägt zu ihrer Wirksamkeit gegen resistente Bakterienstämme bei .

Vergleich Mit ähnlichen Verbindungen

Oxazolidinone sind im Vergleich zu anderen antimikrobiellen Wirkstoffen aufgrund ihrer synthetischen Herkunft und ihres einzigartigen Wirkmechanismus einzigartig. Ähnliche Verbindungen umfassen Carbamate, Thiocarbamate, Harnstoffe und Amide, die strukturelle Ähnlichkeiten mit Oxazolidinonen aufweisen . Oxazolidinone weisen aufgrund ihrer cyclischen Struktur eine höhere metabolische und chemische Stabilität auf . Bemerkenswerte ähnliche Verbindungen sind Linezolid, Tedizolid und Contezolid .

Schlussfolgerung

Oxazolidinone stellen einen bedeutenden Fortschritt in der antimikrobiellen Therapie dar und bieten einen einzigartigen Wirkmechanismus und eine breite Aktivität gegen resistente Bakterien. Ihre vielseitigen Anwendungen in der medizinischen Chemie und ihr Potenzial für die Weiterentwicklung machen sie zu einer wertvollen Klasse von Verbindungen in der wissenschaftlichen Forschung.

Biologische Aktivität

2-Oxazolidinone is a significant compound in medicinal chemistry, primarily known for its role as a pharmacophore in the development of antibacterial agents such as Linezolid and Tedizolid. Recent research has expanded our understanding of its biological activity beyond antibacterial effects to include anti-tumor, anti-viral, anti-inflammatory, and anti-coagulant properties. This article reviews the diverse biological activities of 2-oxazolidinones, supported by data tables and case studies.

Overview of Biological Activities

The biological activities of 2-oxazolidinones can be categorized into several key areas:

- Antibacterial Activity : Initially recognized for their effectiveness against Gram-positive bacteria, particularly resistant strains like MRSA and VRE.

- Anti-tumor Activity : Emerging studies indicate potential in inhibiting cancer cell growth.

- Anti-inflammatory Activity : Some derivatives exhibit properties that may reduce inflammation.

- Anti-viral Activity : Certain oxazolidinones have shown efficacy against viral infections.

- Anti-coagulant Activity : Investigations suggest potential roles in modulating coagulation pathways.

Antibacterial Activity

This compound derivatives are primarily noted for their antibacterial properties. Linezolid and Tedizolid are the most prominent examples, demonstrating effectiveness against a range of resistant bacterial strains.

Table 1: Antibacterial Efficacy of this compound Derivatives

| Compound | Target Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|

| Linezolid | MRSA | 1 | |

| Tedizolid | VRE | 0.5 | |

| DZD | M. tuberculosis | 2 | |

| LZD | M. avium | 0.5 |

Anti-tumor Activity

Recent studies have highlighted the anti-tumor potential of various this compound derivatives. For instance, specific compounds have been shown to inhibit the proliferation of cancer cells in vitro.

Case Study: Anti-tumor Effects

A study conducted on a series of novel this compound derivatives revealed significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Anti-inflammatory and Other Activities

Emerging research indicates that certain oxazolidinones possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation.

Table 2: Summary of Biological Activities

| Biological Activity | Observed Effects | References |

|---|---|---|

| Anti-inflammatory | Reduction in cytokine levels in vitro | |

| Anti-viral | Inhibition of viral replication | |

| Anti-coagulant | Modulation of platelet aggregation |

The mechanism of action for oxazolidinones involves binding to the bacterial ribosome's 50S subunit, inhibiting protein synthesis. This unique mechanism allows them to effectively combat resistant bacterial strains.

Eigenschaften

IUPAC Name |

1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO2/c5-3-4-1-2-6-3/h1-2H2,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXIZTKNFFYFOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074326 | |

| Record name | 2-Oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Oxazolidinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19667 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

>13.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57260826 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

497-25-6, 51667-26-6 | |

| Record name | 2-Oxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=497-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Oxazolidin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxazolidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051667266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxazolidinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38240 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Oxazolidinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35382 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Oxazolidinone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-oxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-OXAZOLIDINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4D49W92PP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How are 2-oxazolidinones typically synthesized?

A1: 2-Oxazolidinones are commonly synthesized through the reaction of epoxides with isocyanates. [, , ] This reaction is typically catalyzed by bases or Lewis acids. The regioselectivity of the ring opening depends on the epoxide's structure and the catalyst used. []

Q2: Can carbon dioxide be used as a building block for 2-oxazolidinone synthesis?

A2: Yes, recent research shows that carbon dioxide can be incorporated into 2-oxazolidinones. For example, a carboxylative cyclization of propargylic amines with carbon dioxide catalyzed by N-heterocyclic carbenes (NHCs) can yield 2-oxazolidinones. [] Additionally, a base-catalyzed CO₂-fixation and aza-Michael addition strategy has been developed for synthesizing 3,4-disubstituted 2-oxazolidinones. []

Q3: What are some reactions that 2-oxazolidinones can undergo?

A3: 2-Oxazolidinones can undergo various transformations, including:

- Pyrolytic decarboxylation: Heating 2-oxazolidinones can lead to the loss of carbon dioxide, often in an autocatalytic process. [] The rate and mechanism are influenced by the substituents on the oxazolidinone ring.

- Amidoalkylation: Electrochemically methoxylated 2-oxazolidinones can react with organocopper reagents to introduce alkyl or aryl groups at the 4-position with high diastereoselectivity. []

- Rearrangement: Under certain conditions, N-acyl-1,3-oxazolidin-2-ones can undergo rearrangement reactions to form 2-oxazolines, sometimes with the assistance of metal oxides. []

Q4: Can you explain the use of 2-oxazolidinones as latent aziridine equivalents?

A4: Research has shown that under high temperatures, 2-oxazolidinones can react with aromatic amines, phenols, and thiophenols, leading to aminoethylated products. This reactivity suggests their potential as synthetic equivalents of carboxylated aziridines. []

Q5: What are the main applications of 2-oxazolidinones?

A5: 2-Oxazolidinones have found applications in various fields:

- Polymers: They can be incorporated into polymers, impacting their thermal stability and adhesive properties. [, , ]

- Chiral auxiliaries: Chiral 2-oxazolidinones, such as (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone, are valuable chiral auxiliaries in asymmetric synthesis, enabling the preparation of enantiomerically enriched compounds. [, ]

- Pharmaceuticals: Certain 2-oxazolidinones exhibit biological activity, particularly as antibacterial agents. [, , , ]

Q6: How does the structure of a this compound affect its thermal stability?

A6: The thermal stability of 2-oxazolidinones is influenced by factors such as:

- Substituents: The presence and nature of substituents on the oxazolidinone ring affect its stability. For example, electron-withdrawing groups can increase stability, while electron-donating groups may decrease it. []

- Ring size: Fusing the oxazolidinone ring with other heterocycles can impact thermal stability. [, ]

Q7: How do 2-oxazolidinones contribute to the properties of polymers?

A7: Incorporating this compound rings into polymers can enhance properties like:

- Thermal stability: The presence of the heterocyclic ring can improve the polymer's resistance to thermal degradation. []

- Adhesive properties: The polar nature of the oxazolidinone ring can contribute to stronger adhesive interactions. []

Q8: What is the mechanism of action of oxazolidinone antibiotics?

A8: Oxazolidinone antibiotics, like linezolid, exert their antibacterial activity by inhibiting protein synthesis in bacteria. They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex and blocking the initiation of translation. [Not directly mentioned in the provided abstracts, but this is well-established knowledge]

Q9: Are there concerns about resistance to oxazolidinone antibiotics?

A9: Yes, the emergence of resistance to oxazolidinone antibiotics is a concern. Resistance mechanisms often involve mutations in the bacterial ribosome, particularly in the 23S rRNA. [Not directly mentioned in the provided abstracts, but this is well-established knowledge]

Q10: Have researchers developed new this compound derivatives with improved antibacterial activity?

A10: Yes, researchers are actively exploring new this compound derivatives with enhanced antibacterial profiles. For instance, novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives containing a pyrimidine-substituted piperazine have demonstrated potent activity against Gram-positive bacteria, including drug-resistant strains. []

Q11: How does the structure of a this compound relate to its activity as a monoamine oxidase inhibitor?

A11: The structure-activity relationship (SAR) of 2-oxazolidinones as MAO inhibitors is complex and influenced by various factors:

- Substituents at the 3-position: Replacing the phenyl ring in toloxatone with a pyrrole ring can enhance MAO-A inhibitory potency and selectivity. [, ]

- Substituents at the 5-position: Introducing different substituents at the 5-position can modulate MAO inhibitory activity. [, ]

Q12: Have any this compound derivatives been explored for other therapeutic applications besides antibacterial and antidepressant effects?

A12: Yes, research has explored other potential therapeutic applications of this compound derivatives. For example, some derivatives have been investigated as β-blockers for cardiovascular conditions. [, ]

Q13: How are 2-oxazolidinones characterized?

A13: Common techniques used to characterize 2-oxazolidinones include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR provide valuable information about the compound's structure and stereochemistry. [, ]

- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in the molecule, such as the carbonyl group of the oxazolidinone ring. [, ]

- Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound, providing structural information. [, ]

Q14: Are there specific analytical methods for detecting this compound residues in food products?

A14: Yes, highly sensitive and specific analytical methods have been developed for the detection of this compound residues, such as furazolidone metabolites, in food products like honey. [, ] These methods typically involve extraction and analysis by techniques like high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

Q15: Have computational methods been applied to study 2-oxazolidinones?

A15: Yes, computational chemistry plays a role in understanding and predicting the properties and behavior of 2-oxazolidinones:

- Crystal Structure Prediction: Simulations can predict the crystal structures of 2-oxazolidinones, which is valuable for understanding solid-state properties and potential for spontaneous resolution of racemates. []

- Molecular Docking: Docking studies can help elucidate how 2-oxazolidinones interact with their biological targets, such as bacterial ribosomes or enzymes. []

Q16: Is there any information available regarding the environmental impact of 2-oxazolidinones?

A16: While specific information regarding the environmental impact of 2-oxazolidinones is limited within the provided research, the use and disposal of any pharmaceutical or chemical compound should be carefully considered to minimize potential ecological effects.

Q17: What are some future directions for research on 2-oxazolidinones?

A17: Future research on 2-oxazolidinones could focus on:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.